REACTION_CXSMILES
|
[C:1]([C:3]1([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1)#[N:2]>[Ni].C(O)(C)C.N>[NH2:2][CH2:1][C:3]1([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:14])([CH3:13])[CH3:15])[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCOCC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
was stirred under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from DCM (60 mL)
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1(CCOCC1)NC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |